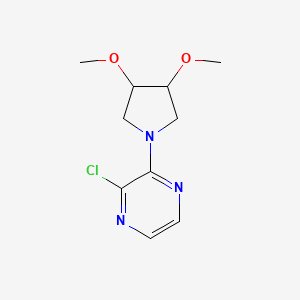

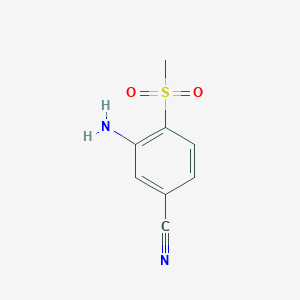

3-Amino-4-methanesulfonylbenzonitrile

Vue d'ensemble

Description

3-Amino-4-methanesulfonylbenzonitrile is a laboratory chemical used for scientific research and development . It has the molecular formula C₈H₈N₂O₂S .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Amino-4-methanesulfonylbenzonitrile has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .Applications De Recherche Scientifique

Catalysis and Synthesis of Complex Molecules

Methanesulfonyl-containing compounds have been instrumental in catalyzing the synthesis of complex molecular structures. For example, the synthesis of functionalized pyrido[2,3-c]coumarin derivatives through a methanesulfonic acid-promoted three-component reaction showcases the role of methanesulfonyl derivatives in facilitating cycloaddition reactions, resulting in products with moderate to good yields (Chen, Hu, & Peng, 2016). This highlights the utility of methanesulfonic acid derivatives in organic synthesis, particularly in creating heterocyclic compounds.

Spectroscopic Studies and Chemical Analysis

Methanesulfonyl compounds also play a critical role in spectroscopic studies and the analysis of chemical structures. For instance, the structural and spectroscopic examination of complexes involving methanesulfonate illustrates the compound's ability to engage in hydrogen bonding and charge-assisted interactions, providing insights into its structural flexibility and interaction capabilities (Binkowska et al., 2001).

Electrochemistry and Battery Technology

In the realm of electrochemistry, derivatives like aminomethylsulfonic acid (AMSA) have been studied for their effects on the thermal stability and electrochemical performance of vanadium redox flow batteries. These additives have shown to improve the electrochemical activity and kinetics, offering a pathway to enhance battery performance through the modification of electrolyte composition (He et al., 2013).

Novel Catalytic Processes

Research into borinic acid-catalyzed couplings of glycosyl methanesulfonates demonstrates the compound's potential in mediating regio- and stereoselective synthetic processes. This approach has opened new avenues for synthesizing complex carbohydrate structures under mild conditions, highlighting the versatility of methanesulfonyl derivatives in catalysis (D’Angelo & Taylor, 2016).

Advanced Material Synthesis

Furthermore, the synthesis of nanoammonium salts using methanesulfonic acid derivatives exemplifies the intersection of chemistry and materials science. These salts have been efficiently utilized as eco-friendly catalysts for synthesizing 2-amino-3-cyano-4H-pyran derivatives, showcasing the potential of methanesulfonyl-based compounds in facilitating environmentally friendly chemical reactions (Honarmand, Naeimi, & Zahedifar, 2017).

Safety And Hazards

The safety data sheet for a similar compound, 4-Aminobenzonitrile, indicates that it is toxic if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Similar precautions should be taken when handling 3-Amino-4-methanesulfonylbenzonitrile.

Relevant Papers One relevant paper discusses the use of a novel polyaniline-3-amino-4-methoxybenzoic acid (PANI–AMB) copolymer as an adsorbent for the separation and recovery of Pd (II) from a mixed solution containing Pt, Pd, and Rh . The study found that the new PANI–AMB adsorbent showed efficient adsorption and separation of palladium from the leaching liquor of spent automotive catalysts, as well as good stability and reusability .

Propriétés

IUPAC Name |

3-amino-4-methylsulfonylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-13(11,12)8-3-2-6(5-9)4-7(8)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNFCNDOPWCHTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-methanesulfonylbenzonitrile | |

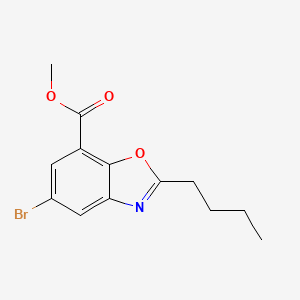

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

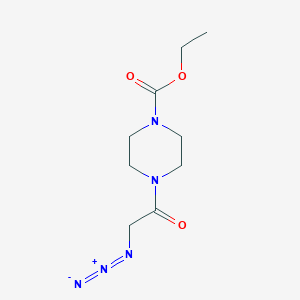

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-2-[(Propan-2-yl)amino]cyclobutan-1-ol](/img/structure/B1531665.png)

![12-Propyl-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1531676.png)

![Methyl 2-[(tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate](/img/structure/B1531678.png)

![2-Amino-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one](/img/structure/B1531679.png)